molecular formula C21H25ClN2O2 B14362543 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one CAS No. 90316-61-3

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one

Cat. No.: B14362543
CAS No.: 90316-61-3
M. Wt: 372.9 g/mol
InChI Key: QWPKLZCUIDWHNJ-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylpiperazine with 4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. The pathways involved may include modulation of serotonin, dopamine, or other neurotransmitter systems, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.

    4-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant effects.

Properties

CAS No.

90316-61-3

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C21H25ClN2O2/c1-16(17-3-9-20(26-2)10-4-17)15-21(25)24-13-11-23(12-14-24)19-7-5-18(22)6-8-19/h3-10,16H,11-15H2,1-2H3

InChI Key

QWPKLZCUIDWHNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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